molecular formula C20H15N3O4S2 B12009741 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B12009741
M. Wt: 425.5 g/mol
InChI Key: GPGHEYCNPPFKFN-WJDWOHSUSA-N
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Description

3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a pyrazole ring, and a thioxothiazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the condensation of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl)propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: A simpler analog with a furan ring and a propanoic acid moiety.

    3-(Phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Lacks the furan ring but has similar structural features.

    3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Contains a furan ring and a pyrazole ring but lacks the thioxothiazolidinone moiety.

Uniqueness

The uniqueness of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid lies in its combination of multiple heterocyclic rings, which imparts diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C20H15N3O4S2

Molecular Weight

425.5 g/mol

IUPAC Name

3-[(5Z)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H15N3O4S2/c24-17(25)8-9-22-19(26)16(29-20(22)28)11-13-12-23(14-5-2-1-3-6-14)21-18(13)15-7-4-10-27-15/h1-7,10-12H,8-9H2,(H,24,25)/b16-11-

InChI Key

GPGHEYCNPPFKFN-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

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